N-(4-bromo-2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide

Description

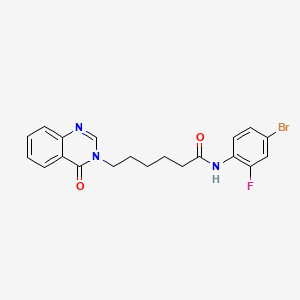

N-(4-Bromo-2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic small molecule featuring a quinazolinone core linked via a hexanamide chain to a halogenated aromatic group (4-bromo-2-fluorophenyl). The quinazolinone moiety is a privileged scaffold in medicinal chemistry due to its bioisosteric properties with purine bases, enabling interactions with enzymes and receptors. The hexanamide chain likely enhances solubility and modulates pharmacokinetics, while the bromo and fluoro substituents on the phenyl ring may influence electronic properties and target binding affinity.

Properties

Molecular Formula |

C20H19BrFN3O2 |

|---|---|

Molecular Weight |

432.3 g/mol |

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-6-(4-oxoquinazolin-3-yl)hexanamide |

InChI |

InChI=1S/C20H19BrFN3O2/c21-14-9-10-18(16(22)12-14)24-19(26)8-2-1-5-11-25-13-23-17-7-4-3-6-15(17)20(25)27/h3-4,6-7,9-10,12-13H,1-2,5,8,11H2,(H,24,26) |

InChI Key |

PMULQWHKCWWCPN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCCC(=O)NC3=C(C=C(C=C3)Br)F |

Origin of Product |

United States |

Biological Activity

N-(4-bromo-2-fluorophenyl)-6-(4-oxoquinazolin-3(4H)-yl)hexanamide is a synthetic compound that belongs to the class of quinazolines, which are known for their diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor.

The molecular formula of this compound is , with a molecular weight of approximately 376.18 g/mol. Its structure includes a quinazoline core, which is often associated with various biological activities including anti-cancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H16BrFN3O2 |

| Molecular Weight | 376.18 g/mol |

| IUPAC Name | This compound |

| Purity | ≥ 95% |

Research indicates that compounds containing the quinazoline moiety can act as inhibitors of various enzymes, including kinases and poly(ADP-ribose) polymerases (PARPs). The specific activity of this compound has not been extensively documented in public databases; however, related compounds have shown significant inhibitory effects on cancer cell proliferation by targeting DNA repair mechanisms.

Biological Activity

-

Antitumor Activity :

- Quinazolines have been shown to exhibit cytotoxic effects against various cancer cell lines. For example, studies on structurally similar compounds suggest that they can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell survival and proliferation.

- The compound's ability to inhibit PARP enzymes, which play a critical role in DNA repair, positions it as a potential candidate for treating cancers with defects in DNA repair mechanisms, such as those involving BRCA mutations.

-

Enzyme Inhibition :

- Compounds similar to this compound have demonstrated potent inhibition of PARP1 and PARP2, with Ki values in the low nanomolar range. This suggests that the compound may also possess significant inhibitory activity against these enzymes, leading to enhanced antitumor efficacy.

- In vitro assays have shown that these compounds can lead to increased levels of DNA damage in cancer cells, thus enhancing the therapeutic effect when used in combination with other chemotherapeutic agents.

Case Studies

-

In Vitro Studies :

- A study on a related quinazoline derivative indicated that treatment with the compound led to a reduction in cell viability in breast cancer cell lines (e.g., MX-1 and Capan-1), with EC50 values reported as low as 0.3 nM.

- The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

-

In Vivo Studies :

- Animal model studies using xenograft models have shown that quinazoline derivatives can significantly reduce tumor size when administered orally, suggesting favorable pharmacokinetic properties and substantial antitumor efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of quinazolinone- and triazole-based derivatives. Below is a detailed comparison with structurally related molecules from the literature:

Key Findings

Core Structure Impact: The quinazolinone core in the target compound and derivatives enables hydrogen bonding via carbonyl and NH groups, critical for bioactivity. In contrast, triazine () and triazole () cores prioritize sulfur or nitrogen-mediated interactions .

Halogen Substitution Effects: The 4-bromo-2-fluorophenyl group in the target compound combines steric bulk (Br) and electronegativity (F), which may enhance binding to hydrophobic pockets and resist metabolic degradation. Similar effects are observed in ’s bromo-formylphenoxy derivative and ’s bromopyridinyl analogs . Fluorine in the 2-position (target compound) likely reduces π-π stacking compared to 4-fluoro substituents (e.g., ’s 2,4-difluorophenyl group), altering target selectivity .

Synthetic Challenges: The target compound’s hexanamide linker may require multi-step synthesis, akin to ’s general procedures (HPLC purification, 20–35% yields). ’s triazole derivatives emphasize the importance of tautomeric control (thione vs. thiol forms), which is less relevant for quinazolinones .

Spectroscopic Signatures: IR spectra of quinazolinone derivatives (target and ) show strong C=O stretches (~1660–1680 cm⁻¹), absent in triazole-thiones (). 1H NMR of the target’s bromo-fluorophenyl group would resemble ’s aromatic signals (δ 7.0–8.5 ppm), with distinct splitting due to ortho-fluorine coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.